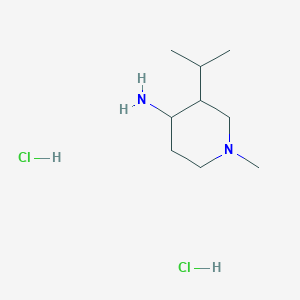

![molecular formula C9H14F6N2O4 B6307181 [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) CAS No. 2007919-76-6](/img/structure/B6307181.png)

[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)

Vue d'ensemble

Description

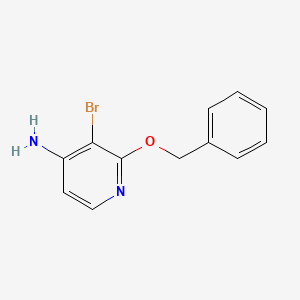

“[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2007919-76-6 . It has a molecular weight of 328.21 and its IUPAC name is (S)- (1-methylazetidin-2-yl)methanamine bis (2,2,2-trifluoroacetate) . The compound is a white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2.2C2HF3O2/c1-7-3-2-5 (7)4-6;23-2 (4,5)1 (6)7/h5H,2-4,6H2,1H3;2 (H,6,7)/t5-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored at 0-8°C .Applications De Recherche Scientifique

[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various drugs and compounds, as well as in the study of biochemical processes. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of drug metabolism and pharmacokinetics. Additionally, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) has been used to study the structure and function of various proteins and enzymes, as well as in the study of the structure and function of nucleic acids.

Mécanisme D'action

Target of Action

Methenamine, a compound with a similar structure, is known to be a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Methenamine, a structurally similar compound, works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .

Biochemical Pathways

A related compound, methenamine, is known to affect the urinary tract, particularly in the context of infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) are not explicitly mentioned in the available literature. For methenamine, it is known that ingestion of a 1-gram dose produces antibacterial activity in the urine within half an hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine .

Result of Action

Methenamine, a structurally similar compound, is known to have antibacterial properties, particularly in the urinary tract .

Action Environment

For methenamine, the ph of the environment plays a crucial role in its mechanism of action, with the compound being more effective in an acidic environment .

Avantages Et Limitations Des Expériences En Laboratoire

[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and use in experiments. Additionally, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is stable and can be stored for long periods of time without degradation. However, one of the main limitations is that it is expensive to synthesize and use in experiments. Additionally, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can be toxic in high concentrations, and care must be taken when handling and using it in experiments.

Orientations Futures

There are a number of possible future directions for [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) research. One possible direction is the study of its potential use in the synthesis of various drugs and compounds. Additionally, further research could be conducted on its potential use as a catalyst in various biochemical processes. Additionally, further research could be conducted on its potential use in the study of drug metabolism and pharmacokinetics. Additionally, further research could be conducted on its potential use in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of various proteins and enzymes. Finally, further research could be conducted on its potential use in the study of the structure and function of nucleic acids.

Méthodes De Synthèse

[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is synthesized through a multi-step process. The first step involves the reaction of methylazetidin-2-ylmethanamine with trifluoroacetic anhydride, which yields the intermediate compound 1-methylazetidin-2-ylmethanamine bis(trifluoroacetyl)amide. This intermediate compound is then reacted with trifluoroacetic acid, yielding the final product, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid). The reaction is carried out in an inert atmosphere, as the presence of oxygen or other reactive gases can lead to undesired side reactions.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting various biochemical processes. For example, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and impacting metabolic flux .

Cellular Effects

The effects of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can alter the activity of signaling cascades, leading to changes in cellular responses. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) in laboratory settings are important factors to consider when studying its effects over time. This compound has been shown to exhibit stability under specific conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have indicated that [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can have sustained effects on cellular processes, but its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, cellular stress, and tissue damage. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. Its interactions with specific enzymes can result in the activation or inhibition of metabolic pathways, affecting the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) within cells and tissues are critical for understanding its effects on cellular function. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can localize to specific cellular compartments, where it exerts its effects on biochemical processes .

Subcellular Localization

The subcellular localization of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. For example, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Propriétés

IUPAC Name |

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUSHWUINTLGJ-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)